Ancestim, also known as recombinant human stem cell factor, is a biologically active compound that plays a crucial role in hematopoiesis, the process of blood cell formation. It is primarily used in clinical settings to enhance the mobilization of hematopoietic stem cells from the bone marrow into peripheral blood, particularly in patients undergoing chemotherapy or those with poor mobilization capacity. Ancestim is often administered in conjunction with granulocyte colony-stimulating factor (G-CSF) to improve the yield of CD34+ cells, which are essential for stem cell transplantation and regenerative medicine .
Ancestim is produced through recombinant DNA technology, utilizing genetically modified organisms to synthesize the protein. It belongs to the class of hematopoietic growth factors and is classified as a cytokine. This classification highlights its role in signaling pathways that regulate cell proliferation and differentiation in hematopoietic tissues .
The synthesis of Ancestim involves several key steps:
The purification process often includes steps to ensure that the final product retains biological activity. This may involve refolding steps if the protein is expressed in inclusion bodies, followed by concentration and formulation into a suitable delivery form for clinical use.
Ancestim has a complex molecular structure characterized by its specific amino acid sequence, which mimics that of natural human stem cell factor. The protein structure includes several functional domains responsible for its biological activity.
The molecular weight of Ancestim is approximately 18 kDa, and its structure can be represented by various biochemical models that illustrate its three-dimensional conformation. The exact sequence and structural details can be found in databases such as DrugBank and PubChem .
Ancestim primarily functions through receptor-mediated interactions with specific cell surface receptors on hematopoietic progenitor cells. Upon binding to its receptor, it initiates a cascade of intracellular signaling pathways that promote cell survival, proliferation, and differentiation.
The mechanism involves activation of pathways such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, leading to enhanced production of blood cells. This action is crucial during periods of myelosuppression caused by chemotherapy or other factors .
The mechanism of action of Ancestim involves:
Clinical studies have shown that combining Ancestim with G-CSF significantly increases the yield of CD34+ cells compared to G-CSF alone, demonstrating its effectiveness in enhancing stem cell mobilization for transplantation .
Relevant data regarding its stability profile can be found in various pharmacological studies that assess its shelf life under different conditions .
Ancestim has significant applications in clinical medicine:
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 76663-30-4